![molecular formula C10H11NOS B14748060 N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a benzothiepin ring system, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetrahydro-1-benzothiepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This reaction typically proceeds under mild conditions and yields the desired hydroxylamine derivative .
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine, which can further react to form various functionalized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Wirkmechanismus
The mechanism of action of N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(5Z)-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ylidene]hydroxylamine: This compound has a similar structure but features a benzazepin ring instead of a benzothiepin ring.
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: This compound contains a benzoxepin ring and shows distinct chemical properties and reactivity compared to the benzothiepin derivative.
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
(NZ)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9- |
InChI-Schlüssel |
VFJJDUKSHZJVKP-LUAWRHEFSA-N |
Isomerische SMILES |
C1C/C(=N/O)/C2=CC=CC=C2SC1 |
Kanonische SMILES |
C1CC(=NO)C2=CC=CC=C2SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
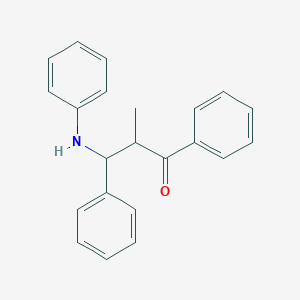
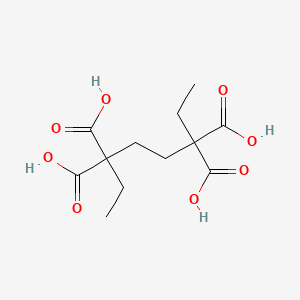

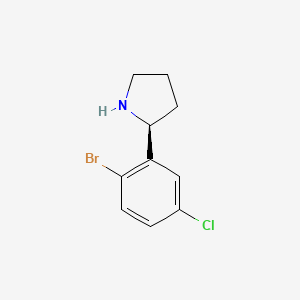
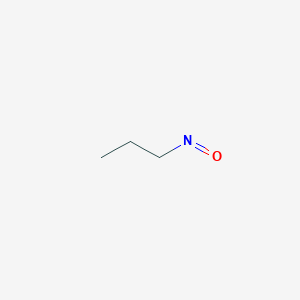
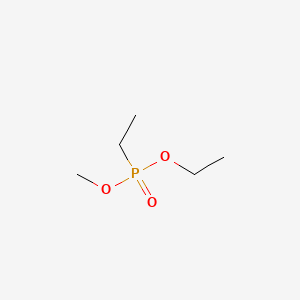

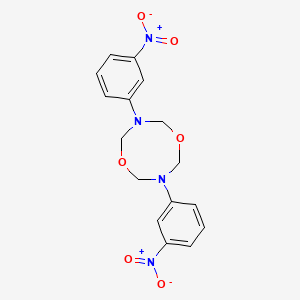

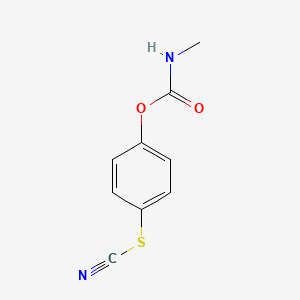
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
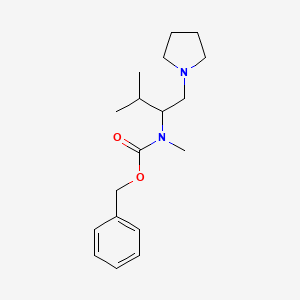
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
